molecular formula C20H20N6OS2 B3019798 N-(4-phenylthiazol-2-yl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896298-10-5

N-(4-phenylthiazol-2-yl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B3019798
M. Wt: 424.54
InChI Key: IBBKJWRKRVJCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole compounds containing a thioamide group has been explored through multi-step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate. In one study, two compounds were successfully synthesized, including 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, which was further analyzed using single-crystal X-ray diffraction . Another research effort focused on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-amino-4H-1,2,4-triazole, which involved acylation followed by cyclization with hydrazine hydrate . Additionally, the synthesis of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was reported, with the structures confirmed by multiple spectroscopic methods .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, was determined to crystallize in the monoclinic system with a specific space group. The crystallographic data provided detailed dimensions of the unit cell and revealed the presence of weak C—H…N intermolecular interactions that stabilize the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include acylation, cyclization, and various functional group transformations. For instance, the oxidation of an alpha-carbon in a specific N-(isothiazol-5-yl)phenylacetamide was achieved using dimethylformamide dimethylacetal, leading to a variety of derivatives with retained insecticidal activity . The cyclization of acrylamide derivatives with hydrazine hydrate to form triazol-amine compounds was another key reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The crystallographic data suggest solid-state properties such as density and molecular interactions . The biological activities, including antifungal and plant growth regulating activities, indicate the chemical reactivity and potential applications of these compounds . The insecticidal activity of derivatives from the methylene group modifications suggests their utility in pest control .

Case Studies and Biological Activities

The synthesized compounds have been evaluated for biological activities, with some showing antifungal and plant growth regulating properties . The modifications of the methylene group in N-(isothiazol-5-yl)phenylacetamides have led to derivatives with broad-spectrum insecticidal activity, particularly against root-knot nematode . These studies provide a foundation for understanding the potential applications of these compounds in agriculture and pest management.

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This involves potential future research directions, applications, or improvements to the synthesis process.


For a comprehensive analysis, you might want to consult scientific literature or databases like PubMed, SciFinder, or Reaxys if you have access to them. They contain a wealth of information on a wide variety of compounds. If this is for academic or professional work, consulting a professor or a professional in the field might also be helpful. Please note that handling chemical compounds should always be done with the appropriate safety measures in place. Always refer to the Material Safety Data Sheet (MSDS) of the compound and follow the recommended handling procedures.


I hope this general approach helps! If you have any other questions or need further clarification, feel free to ask.


properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS2/c1-2-8-17-23-24-20(26(17)25-11-6-7-12-25)29-14-18(27)22-19-21-16(13-28-19)15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBKJWRKRVJCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylthiazol-2-yl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.